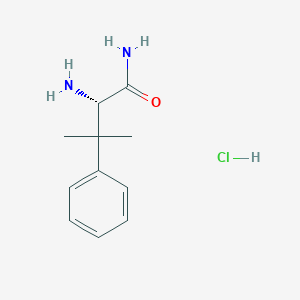![molecular formula C7H6N2O4 B12901134 1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione CAS No. 88999-95-5](/img/structure/B12901134.png)
1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione consists of a furan ring fused to a pyrimidine ring, with three keto groups at positions 2, 4, and 7, and a methyl group at position 1.
Vorbereitungsmethoden
The synthesis of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the reaction of substituted aromatic or heteroaromatic aldehydes with barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in water under ultrasonic conditions . This catalyst-free, one-pot multicomponent reaction offers several advantages, including shorter reaction times, high yields, and eco-friendly conditions.
Another method involves the refluxing of an ethanolic solution of the starting materials with phenyl hydrazine, leading to the formation of the desired compound . This method also provides good yields and is relatively straightforward.
Analyse Chemischer Reaktionen
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. It has also been investigated for its anti-inflammatory and antibacterial properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly in the context of cancer research.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be compared with other similar compounds, such as:
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound also contains a pyrimidine ring fused to another heterocycle and exhibits similar biological activities.
Pyrazolopyridopyrimidine-diones: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
The uniqueness of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88999-95-5 |
|---|---|
Molekularformel |
C7H6N2O4 |
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
1-methyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C7H6N2O4/c1-9-4-3(2-13-6(4)11)5(10)8-7(9)12/h2H2,1H3,(H,8,10,12) |
InChI-Schlüssel |
QKMPESGMJHLIDI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(COC2=O)C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



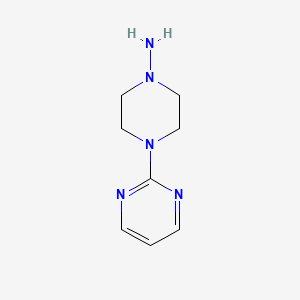
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
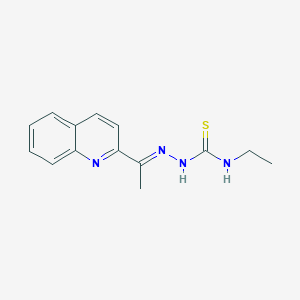
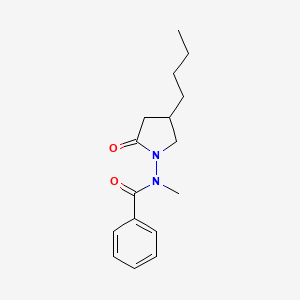
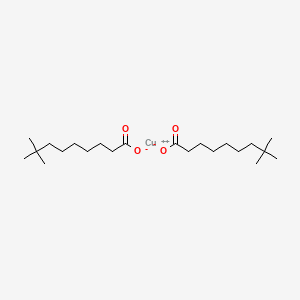
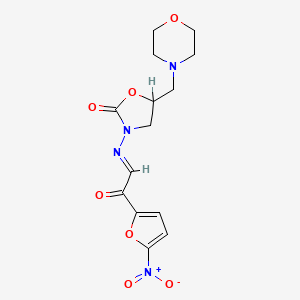
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
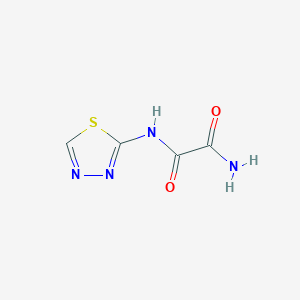
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
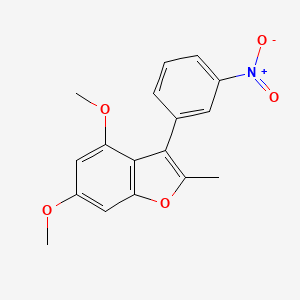
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
